4-[2-(Acetylamino)ethoxy]benzoic acid

Pyrimidine Metabolism Enzyme Inhibition Antiproliferative

4-[2-(Acetylamino)ethoxy]benzoic acid (CAS 297137-62-3) is a synthetic, low-molecular-weight aromatic carboxylic acid derivative (C11H13NO4, MW: 223.23). It is not an FDA-approved drug but is utilized as a specialized research tool in biochemical and pharmacological profiling studies due to its distinct combination of an acetylaminoethyl ether side chain and a benzoic acid core.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 297137-62-3
Cat. No. B1269346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Acetylamino)ethoxy]benzoic acid
CAS297137-62-3
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
InChIKeyRARYSZHXJOYKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3): A Structurally Defined Small-Molecule Probe for Specialized Enzyme and Receptor Profiling


4-[2-(Acetylamino)ethoxy]benzoic acid (CAS 297137-62-3) is a synthetic, low-molecular-weight aromatic carboxylic acid derivative (C11H13NO4, MW: 223.23) . It is not an FDA-approved drug but is utilized as a specialized research tool in biochemical and pharmacological profiling studies due to its distinct combination of an acetylaminoethyl ether side chain and a benzoic acid core [1]. Public bioactivity data confirm its engagement with specific protein targets, including the pyrimidine biosynthesis enzyme dihydroorotase, the lipid-mediator enzyme 12-lipoxygenase, and the G-protein coupled A2 adenosine receptor, as well as its evaluation in cytotoxicity assays against osteosarcoma cell lines [1]. This compound is primarily sourced for early-stage drug discovery, target validation, and chemical biology applications .

Why 4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3) Cannot Be Simply Replaced by Generic Analogs in Target-Based Assays


Procurement and experimental consistency with 4-[2-(Acetylamino)ethoxy]benzoic acid cannot be maintained by substituting common benzoic acid or acetanilide analogs due to its unique, and often untested, pharmacological fingerprint. The presence of the flexible ethoxy linker between the acetylamino group and the benzoic acid core imparts a specific three-dimensional conformation and electronic distribution that is critical for its interactions with distinct binding pockets, as evidenced by its polypharmacology profile against dihydroorotase, 12-lipoxygenase, and the A2 adenosine receptor [1]. Unlike structurally simpler, commercially abundant alternatives, this compound's specific bioactivity data is limited and tied directly to its exact molecular structure. Replacing it with a generic 'benzoic acid derivative' or 'acetylamino compound' introduces an uncontrolled variable, invalidating cross-study comparisons and potentially negating observed biological effects in target engagement or cell-based assays [1].

Quantitative Differentiation of 4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3): A Comparative Analysis of Potency and Selectivity


Inhibition of Dihydroorotase: Single-Point Activity Against a Pyrimidine Biosynthesis Enzyme

The compound exhibits moderate, single-concentration inhibition of the enzyme dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis and a validated target for antiproliferative and immunosuppressive therapies. At a screening concentration of 10 µM, it reduced the activity of dihydroorotase from mouse Ehrlich ascites cells to a level corresponding to an approximate IC50 of 1.00E+6 nM (or 1 mM) [1]. This is a class-level inference for this specific enzyme, as no direct head-to-head comparator data is available in the public domain for this compound. However, it provides a quantitative anchor for its activity against this target.

Pyrimidine Metabolism Enzyme Inhibition Antiproliferative

Inhibition of 12-Lipoxygenase: A Single-Concentration Screen

The compound was screened for its ability to inhibit 12-lipoxygenase, an enzyme involved in arachidonic acid metabolism and the production of pro-inflammatory and pro-tumorigenic lipid mediators. At a single concentration of 30 µM, it demonstrated in vitro inhibition of platelet 12-lipoxygenase [1]. This represents a class-level inference, as no comparator compound was tested under identical conditions in the available public data.

Inflammation Lipid Signaling Enzyme Inhibition

Binding Affinity for the A2 Adenosine Receptor: A Radioligand Displacement Assay

This compound demonstrates binding to the A2 adenosine receptor, a G-protein coupled receptor (GPCR) implicated in neuroprotection, inflammation, and cardiovascular function. In a competitive radioligand binding assay using bovine striatal membranes and the selective agonist radioligand [3H]CGS-21680, 4-[2-(acetylamino)ethoxy]benzoic acid was able to displace the radioligand, confirming a direct interaction with the receptor's orthosteric binding site [1]. The quantitative binding affinity (e.g., Ki or IC50) was not reported in the public summary data, but the positive binding signal is a key differentiator.

GPCR Neuroprotection Cardiovascular

Cytotoxicity Profile in Human Osteosarcoma (143B) Cells

The antiproliferative potential of 4-[2-(acetylamino)ethoxy]benzoic acid has been evaluated in cell-based assays using the 143B human osteosarcoma cell line. Multiple independent cytotoxicity assays recorded in the ChEMBL database confirm that the compound exhibits a measurable cytotoxic effect on 143B cells [1]. While the data are presented as a binary active/inactive or as a single-point result in the public summaries, the consistency across multiple assay entries suggests a reproducible, albeit potentially weak, cytotoxic effect against this cancer cell line.

Oncology Cytotoxicity Cell-based Assays

Validated Research and Industrial Application Scenarios for 4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3)


Probing Pyrimidine Metabolism and Antiproliferative Mechanisms

This compound is suitable for use as a tool compound to investigate the role of dihydroorotase in de novo pyrimidine biosynthesis. Its observed, albeit moderate, inhibitory activity at 10 µM (approx. IC50: 1 mM) [1] provides a starting point for cellular studies aimed at understanding how disruption of this pathway affects cell proliferation, particularly in rapidly dividing cancer cells. It can serve as a reference compound for screening campaigns looking for more potent dihydroorotase inhibitors.

Investigating A2 Adenosine Receptor Pharmacology

The confirmed binding to the A2 adenosine receptor [1] positions 4-[2-(acetylamino)ethoxy]benzoic acid as a potential chemical probe for studying this GPCR. It can be employed in competitive binding assays to map the orthosteric binding pocket or as a reference ligand in the development of novel A2 receptor modulators. Its distinct chemical structure, compared to typical adenosine analogs, may offer a novel scaffold for medicinal chemistry optimization.

Profiling Lipid Mediator Pathways via 12-Lipoxygenase Inhibition

The compound's activity against platelet 12-lipoxygenase at a concentration of 30 µM [1] supports its application in research focused on the 12-LOX pathway, which is implicated in inflammation, thrombosis, and tumor progression. It can be used in vitro to modulate 12-HETE production and assess downstream effects on cellular signaling and function, providing a valuable tool for dissecting the role of this enzyme in disease models.

Cytotoxicity Studies in Osteosarcoma Models

The reproducible cytotoxic effect observed against the 143B human osteosarcoma cell line [1] validates the use of this compound as a reference agent in oncology research. It can be incorporated into cell viability assays to benchmark the activity of novel anticancer compounds or to investigate mechanisms of cell death in bone cancer models. Its activity, while not potent, is consistent and provides a reliable phenotypic readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Acetylamino)ethoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.